

# physical and chemical properties of 2-Bromo-2'-methoxyacetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-2'-methoxyacetophenone

Cat. No.: B031171

[Get Quote](#)

## An In-depth Technical Guide to 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-2'-methoxyacetophenone**, a substituted acetophenone derivative, is a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a brominated  $\alpha$ -carbon and a methoxy-substituted phenyl ring, render it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **2-Bromo-2'-methoxyacetophenone**, with a focus on its relevance to researchers and professionals in the field of drug discovery.

### Physicochemical Properties

**2-Bromo-2'-methoxyacetophenone** is a solid at room temperature, with solubility in various organic solvents.<sup>[1]</sup> Key physicochemical data are summarized in the tables below for easy reference.

### Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Bromo-1-(2-methoxyphenyl)ethanone
Synonyms	2'-Methoxyphenacyl bromide, o-Methoxyphenacyl bromide, $\alpha$ -Bromo-o-methoxyacetophenone
CAS Number	31949-21-0[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [2]
Molecular Weight	229.07 g/mol [2]
InChI	InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
InChIKey	GKNCPTLOPRDYM-HUHFFFAOYSA-N
SMILES	COc1ccccc1C(=O)CBr

## Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical State	Solid, Crystalline Powder	[3]
Color	White to off-white	[3]
Melting Point	43-45 °C	[3]
Boiling Point	130 °C at 1 mmHg	[3]
Solubility	Insoluble in water. Soluble in DMSO, methanol, and most organic solvents.	[1]
Flash Point	113 °C (closed cup)	[3]
Storage Temperature	2-8°C	[3]

## Synthesis and Purification

The synthesis of **2-Bromo-2'-methoxyacetophenone** typically involves the  $\alpha$ -bromination of 2'-methoxyacetophenone. Several methods have been reported, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

## Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide

This protocol describes a common method for the synthesis of **2-Bromo-2'-methoxyacetophenone** using copper(II) bromide as the brominating agent.

Materials:

- 2'-methoxyacetophenone
- Copper(II) bromide
- Ethyl acetate
- Chloroform
- Diatomaceous earth
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Reflux condenser
- Stirrer
- Heating mantle
- Filtration apparatus

- Rotary evaporator

Procedure:

- To a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (2.2 equivalents) and ethyl acetate.
- Heat the mixture to 70 °C with stirring under a nitrogen atmosphere for 5 minutes.
- Slowly add a solution of 2'-methoxyacetophenone (1 equivalent) in chloroform to the reaction mixture.
- Reflux the reaction mixture for 8 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure **2-Bromo-2'-methoxyacetophenone**.

## Purification Protocol: Recrystallization

For further purification, recrystallization can be performed.

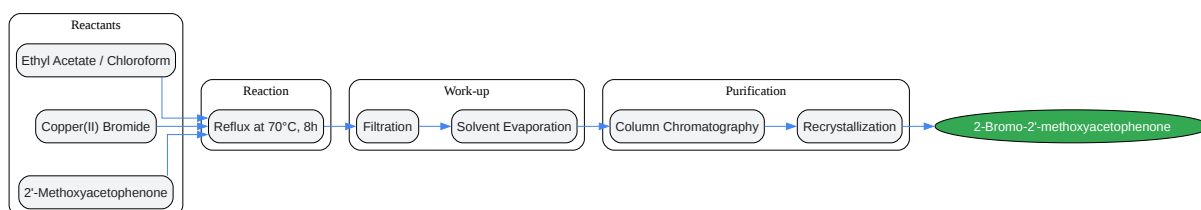
Materials:

- Crude **2-Bromo-2'-methoxyacetophenone**
- Ethanol (or another suitable solvent)
- Erlenmeyer flask
- Heating plate
- Ice bath

- Buchner funnel and flask
- Filter paper

Procedure:

- Dissolve the crude **2-Bromo-2'-methoxyacetophenone** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-2'-methoxyacetophenone**.

## Spectroscopic Characterization

The structure of **2-Bromo-2'-methoxyacetophenone** can be unequivocally confirmed by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

$^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):

- $\delta$  7.81 (dd,  $J = 7.8, 1.8$  Hz, 1H): Aromatic proton ortho to the carbonyl group.
- $\delta$  7.52 (td,  $J = 7.8, 1.8$  Hz, 1H): Aromatic proton para to the methoxy group.
- $\delta$  7.05-6.96 (m, 2H): Aromatic protons ortho and para to the methoxy group.
- $\delta$  4.61 (s, 2H): Methylene protons of the  $-\text{COCH}_2\text{Br}$  group.
- $\delta$  3.94 (s, 3H): Methyl protons of the methoxy group ( $-\text{OCH}_3$ ).

$^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):

- $\delta$  192.3: Carbonyl carbon ( $\text{C}=\text{O}$ ).
- $\delta$  158.8: Aromatic carbon attached to the methoxy group.
- $\delta$  134.9, 131.6, 124.9, 121.2, 111.7: Aromatic carbons.
- $\delta$  56.0: Methoxy carbon ( $-\text{OCH}_3$ ).
- $\delta$  38.0: Methylene carbon ( $-\text{CH}_2\text{Br}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

### Experimental Protocol:

- The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on NaCl plates.
- The sample is scanned over the range of 4000-400  $\text{cm}^{-1}$ .

### Characteristic Peaks:

- $\sim 1680 \text{ cm}^{-1}$ : Strong absorption due to the C=O stretching of the ketone.
- $\sim 1600, 1490 \text{ cm}^{-1}$ : C=C stretching vibrations of the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$ : C-O stretching of the aryl ether.
- $\sim 750 \text{ cm}^{-1}$ : C-H bending of the ortho-disubstituted benzene ring.
- $\sim 680 \text{ cm}^{-1}$ : C-Br stretching vibration.

## Mass Spectrometry (MS)

### Experimental Protocol:

- Electron Ionization Mass Spectrometry (EI-MS) is commonly used.
- The sample is introduced into the ion source, and the resulting fragments are analyzed.

### Fragmentation Pattern:

- $m/z$  228/230 ( $M^+$ ): Molecular ion peaks corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in approximately a 1:1 ratio.
- $m/z$  135: A prominent peak corresponding to the  $[\text{CH}_3\text{OC}_6\text{H}_4\text{CO}]^+$  fragment (methoxyphenylacylium ion), formed by the loss of the bromine radical and a methylene group.
- $m/z$  107: Loss of CO from the  $m/z$  135 fragment, resulting in the  $[\text{CH}_3\text{OC}_6\text{H}_4]^+$  ion.

- m/z 77: Phenyl cation  $[C_6H_5]^+$ .

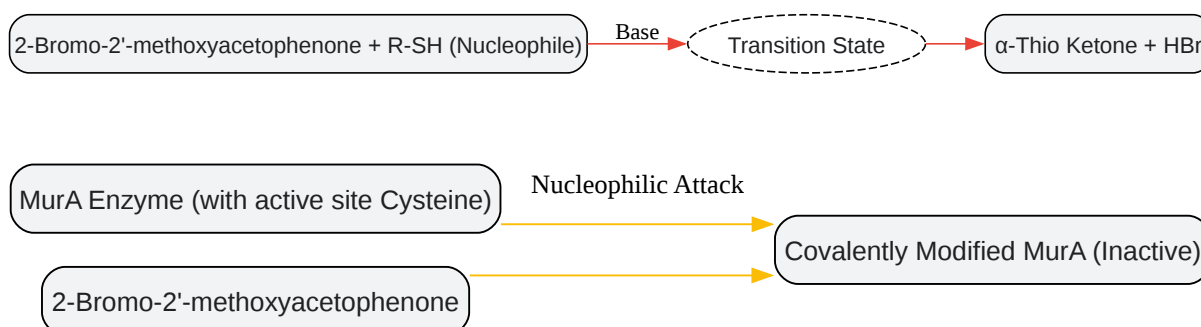
## Chemical Reactivity

The chemical reactivity of **2-Bromo-2'-methoxyacetophenone** is primarily dictated by the presence of the  $\alpha$ -bromo ketone functionality, which is a potent electrophile susceptible to nucleophilic attack.

## Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules.

Example: Reaction with a Thiol **2-Bromo-2'-methoxyacetophenone** can react with thiols (R-SH) in the presence of a base to form  $\alpha$ -thio ketones. This reaction is useful in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]



- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-2'-methoxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031171#physical-and-chemical-properties-of-2-bromo-2-methoxyacetophenone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)